Isodeoxyelephantopin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6-/t13-,14-,15+,16+/m1/s1 |

InChI Key |

JMUOPRSXUVOHFE-SAMGQYDWSA-N |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonyms |

deoxyelephantopin |

Origin of Product |

United States |

Foundational & Exploratory

Isodeoxyelephantopin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (B1158786), a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation, characterization, and biological evaluation. The document includes structured data tables for quantitative analysis, in-depth experimental protocols, and visualizations of key experimental workflows and signaling pathways to facilitate further research and drug development efforts.

Discovery and Natural Sources

This compound is a bioactive secondary metabolite belonging to the germacranolide class of sesquiterpene lactones. Its discovery is intrinsically linked to the ethnobotanical investigation of plants from the Asteraceae family, which have a long history of use in traditional medicine.

The primary natural sources of this compound are plants of the Elephantopus genus, most notably Elephantopus scaber (also known as "tutup bumi" or "elephant's foot") and Elephantopus carolinianus.[1][2] These herbaceous plants are widely distributed in tropical and subtropical regions of Asia, Africa, and America. Traditional medicinal systems have utilized these plants for treating a variety of ailments, including fever, inflammation, and certain cancers, which prompted scientific investigation into their chemical constituents and pharmacological activities.[3] The isolation and structural elucidation of this compound and its isomer, deoxyelephantopin (B1239436), were key steps in understanding the therapeutic potential of these plants.

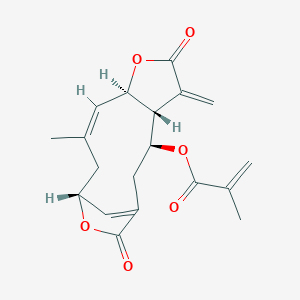

Physicochemical Properties and Structure

This compound is characterized by a complex molecular structure featuring a ten-membered carbocyclic ring fused to a five-membered lactone ring, with multiple chiral centers. The presence of the α,β-unsaturated γ-lactone moiety is a common feature of many biologically active sesquiterpene lactones and is believed to be crucial for its mechanism of action, likely through Michael-type additions with biological nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.36 g/mol |

| Class | Sesquiterpene Lactone (Germacranolide) |

| Appearance | White crystalline solid |

| Key Functional Groups | γ-lactone, epoxide, α,β-unsaturated carbonyl |

Experimental Protocols

Isolation and Purification of this compound from Elephantopus scaber

This protocol outlines a general procedure for the extraction, fractionation, and purification of this compound from the dried whole plant material of Elephantopus scaber.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the whole plant of Elephantopus scaber at room temperature for approximately 30 days and grind it into a coarse powder.[4]

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 5.4 kg) into a large-scale Soxhlet apparatus.

-

Extract the material with 70% ethanol (B145695) for a sufficient duration (e.g., 12 hours for leaves) to ensure exhaustive extraction.

-

Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by methanol) can be employed.

-

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue (e.g., 1.8 kg from 60 kg of dried plant material).

3.1.2. Fractionation

-

Solvent-Solvent Partitioning: The crude extract can be further fractionated by sequential liquid-liquid partitioning with immiscible solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and butanol, to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the chloroform or ethyl acetate fraction.

3.1.3. Purification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is employed for the final purification and quantification of this compound.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Specification |

| Column | Phenomenex Luna C-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Procedure:

-

Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile-water mixture).

-

Filter the sample solution through a 0.45 µm membrane filter before injection.

-

Perform chromatographic separation using the parameters outlined in Table 2.

-

Collect the fractions corresponding to the retention time of this compound.

-

Pool the collected fractions and evaporate the solvent to obtain pure this compound.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, as well as the relative stereochemistry of the molecule.

Note: While extensive searches were conducted, a definitive, citable source for the complete ¹H and ¹³C NMR spectral data of this compound could not be located. For illustrative purposes, the NMR data for its closely related isomer, deoxyelephantopin (DET), is presented in Table 3. The structural differences between the two isomers would result in distinct chemical shifts, particularly for the carbons and protons in and around the epoxide and lactone rings.

Table 3: ¹H and ¹³C NMR Spectral Data for Deoxyelephantopin (DET) in CDCl₃

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 126.2 | 5.20, d, 10.0 |

| 2 | 134.5 | - |

| 3 | 37.1 | 2.65, m |

| 4 | 33.8 | 2.30, m; 2.10, m |

| 5 | 78.2 | 4.80, t, 9.0 |

| 6 | 45.1 | 2.80, m |

| 7 | 82.5 | 4.10, d, 9.0 |

| 8 | 65.4 | 3.80, s |

| 9 | 40.2 | 2.40, m; 2.20, m |

| 10 | 148.5 | - |

| 11 | 120.3 | - |

| 12 | 170.1 | - |

| 13 | 12.5 | 1.80, s |

| 14 | 16.2 | 1.90, s |

| 15 | 138.2 | 5.40, s; 5.10, s |

Data adapted from comparative NMR studies of deoxyelephantopin.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., human breast cancer cell line T47D, lung cancer cell line A549)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Western blotting is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways such as NF-κB and STAT3.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell invasion and metastasis.

Table 4: Reported Anticancer Activities of this compound

| Cancer Type | Cell Line | Observed Effect | IC₅₀ (µM) |

| Breast Cancer | T47D | Induction of apoptosis, cell cycle arrest | ~3.8 |

| Lung Cancer | A549 | Induction of apoptosis, cell cycle arrest | ~30.4 |

| Colon Cancer | HCT116, RKO | Suppression of cell proliferation | Not specified |

| Triple-Negative Breast Cancer | BT-549, MDA-MB-231 | Inhibition of STAT3 phosphorylation, enhanced paclitaxel (B517696) efficacy | Not specified |

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It exerts these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Signaling Pathways

The biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway. It is thought to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.

References

Isodeoxyelephantopin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (B1158786), a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation, characterization, and biological evaluation. The document includes structured data tables for quantitative analysis, in-depth experimental protocols, and visualizations of key experimental workflows and signaling pathways to facilitate further research and drug development efforts.

Discovery and Natural Sources

This compound is a bioactive secondary metabolite belonging to the germacranolide class of sesquiterpene lactones. Its discovery is intrinsically linked to the ethnobotanical investigation of plants from the Asteraceae family, which have a long history of use in traditional medicine.

The primary natural sources of this compound are plants of the Elephantopus genus, most notably Elephantopus scaber (also known as "tutup bumi" or "elephant's foot") and Elephantopus carolinianus.[1][2] These herbaceous plants are widely distributed in tropical and subtropical regions of Asia, Africa, and America. Traditional medicinal systems have utilized these plants for treating a variety of ailments, including fever, inflammation, and certain cancers, which prompted scientific investigation into their chemical constituents and pharmacological activities.[3] The isolation and structural elucidation of this compound and its isomer, deoxyelephantopin (B1239436), were key steps in understanding the therapeutic potential of these plants.

Physicochemical Properties and Structure

This compound is characterized by a complex molecular structure featuring a ten-membered carbocyclic ring fused to a five-membered lactone ring, with multiple chiral centers. The presence of the α,β-unsaturated γ-lactone moiety is a common feature of many biologically active sesquiterpene lactones and is believed to be crucial for its mechanism of action, likely through Michael-type additions with biological nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.36 g/mol |

| Class | Sesquiterpene Lactone (Germacranolide) |

| Appearance | White crystalline solid |

| Key Functional Groups | γ-lactone, epoxide, α,β-unsaturated carbonyl |

Experimental Protocols

Isolation and Purification of this compound from Elephantopus scaber

This protocol outlines a general procedure for the extraction, fractionation, and purification of this compound from the dried whole plant material of Elephantopus scaber.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the whole plant of Elephantopus scaber at room temperature for approximately 30 days and grind it into a coarse powder.[4]

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 5.4 kg) into a large-scale Soxhlet apparatus.

-

Extract the material with 70% ethanol (B145695) for a sufficient duration (e.g., 12 hours for leaves) to ensure exhaustive extraction.

-

Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by methanol) can be employed.

-

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue (e.g., 1.8 kg from 60 kg of dried plant material).

3.1.2. Fractionation

-

Solvent-Solvent Partitioning: The crude extract can be further fractionated by sequential liquid-liquid partitioning with immiscible solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and butanol, to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the chloroform or ethyl acetate fraction.

3.1.3. Purification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is employed for the final purification and quantification of this compound.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Specification |

| Column | Phenomenex Luna C-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Procedure:

-

Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile-water mixture).

-

Filter the sample solution through a 0.45 µm membrane filter before injection.

-

Perform chromatographic separation using the parameters outlined in Table 2.

-

Collect the fractions corresponding to the retention time of this compound.

-

Pool the collected fractions and evaporate the solvent to obtain pure this compound.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, as well as the relative stereochemistry of the molecule.

Note: While extensive searches were conducted, a definitive, citable source for the complete ¹H and ¹³C NMR spectral data of this compound could not be located. For illustrative purposes, the NMR data for its closely related isomer, deoxyelephantopin (DET), is presented in Table 3. The structural differences between the two isomers would result in distinct chemical shifts, particularly for the carbons and protons in and around the epoxide and lactone rings.

Table 3: ¹H and ¹³C NMR Spectral Data for Deoxyelephantopin (DET) in CDCl₃

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 126.2 | 5.20, d, 10.0 |

| 2 | 134.5 | - |

| 3 | 37.1 | 2.65, m |

| 4 | 33.8 | 2.30, m; 2.10, m |

| 5 | 78.2 | 4.80, t, 9.0 |

| 6 | 45.1 | 2.80, m |

| 7 | 82.5 | 4.10, d, 9.0 |

| 8 | 65.4 | 3.80, s |

| 9 | 40.2 | 2.40, m; 2.20, m |

| 10 | 148.5 | - |

| 11 | 120.3 | - |

| 12 | 170.1 | - |

| 13 | 12.5 | 1.80, s |

| 14 | 16.2 | 1.90, s |

| 15 | 138.2 | 5.40, s; 5.10, s |

Data adapted from comparative NMR studies of deoxyelephantopin.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., human breast cancer cell line T47D, lung cancer cell line A549)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Western blotting is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways such as NF-κB and STAT3.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell invasion and metastasis.

Table 4: Reported Anticancer Activities of this compound

| Cancer Type | Cell Line | Observed Effect | IC₅₀ (µM) |

| Breast Cancer | T47D | Induction of apoptosis, cell cycle arrest | ~3.8 |

| Lung Cancer | A549 | Induction of apoptosis, cell cycle arrest | ~30.4 |

| Colon Cancer | HCT116, RKO | Suppression of cell proliferation | Not specified |

| Triple-Negative Breast Cancer | BT-549, MDA-MB-231 | Inhibition of STAT3 phosphorylation, enhanced paclitaxel (B517696) efficacy | Not specified |

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It exerts these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Signaling Pathways

The biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway. It is thought to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.

References

Isodeoxyelephantopin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation, characterization, and biological evaluation. The document includes structured data tables for quantitative analysis, in-depth experimental protocols, and visualizations of key experimental workflows and signaling pathways to facilitate further research and drug development efforts.

Discovery and Natural Sources

This compound is a bioactive secondary metabolite belonging to the germacranolide class of sesquiterpene lactones. Its discovery is intrinsically linked to the ethnobotanical investigation of plants from the Asteraceae family, which have a long history of use in traditional medicine.

The primary natural sources of this compound are plants of the Elephantopus genus, most notably Elephantopus scaber (also known as "tutup bumi" or "elephant's foot") and Elephantopus carolinianus.[1][2] These herbaceous plants are widely distributed in tropical and subtropical regions of Asia, Africa, and America. Traditional medicinal systems have utilized these plants for treating a variety of ailments, including fever, inflammation, and certain cancers, which prompted scientific investigation into their chemical constituents and pharmacological activities.[3] The isolation and structural elucidation of this compound and its isomer, deoxyelephantopin, were key steps in understanding the therapeutic potential of these plants.

Physicochemical Properties and Structure

This compound is characterized by a complex molecular structure featuring a ten-membered carbocyclic ring fused to a five-membered lactone ring, with multiple chiral centers. The presence of the α,β-unsaturated γ-lactone moiety is a common feature of many biologically active sesquiterpene lactones and is believed to be crucial for its mechanism of action, likely through Michael-type additions with biological nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.36 g/mol |

| Class | Sesquiterpene Lactone (Germacranolide) |

| Appearance | White crystalline solid |

| Key Functional Groups | γ-lactone, epoxide, α,β-unsaturated carbonyl |

Experimental Protocols

Isolation and Purification of this compound from Elephantopus scaber

This protocol outlines a general procedure for the extraction, fractionation, and purification of this compound from the dried whole plant material of Elephantopus scaber.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the whole plant of Elephantopus scaber at room temperature for approximately 30 days and grind it into a coarse powder.[4]

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 5.4 kg) into a large-scale Soxhlet apparatus.

-

Extract the material with 70% ethanol for a sufficient duration (e.g., 12 hours for leaves) to ensure exhaustive extraction.

-

Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by methanol) can be employed.

-

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue (e.g., 1.8 kg from 60 kg of dried plant material).

3.1.2. Fractionation

-

Solvent-Solvent Partitioning: The crude extract can be further fractionated by sequential liquid-liquid partitioning with immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and butanol, to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the chloroform or ethyl acetate fraction.

3.1.3. Purification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is employed for the final purification and quantification of this compound.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Specification |

| Column | Phenomenex Luna C-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Procedure:

-

Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile-water mixture).

-

Filter the sample solution through a 0.45 µm membrane filter before injection.

-

Perform chromatographic separation using the parameters outlined in Table 2.

-

Collect the fractions corresponding to the retention time of this compound.

-

Pool the collected fractions and evaporate the solvent to obtain pure this compound.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, as well as the relative stereochemistry of the molecule.

Note: While extensive searches were conducted, a definitive, citable source for the complete ¹H and ¹³C NMR spectral data of this compound could not be located. For illustrative purposes, the NMR data for its closely related isomer, deoxyelephantopin (DET), is presented in Table 3. The structural differences between the two isomers would result in distinct chemical shifts, particularly for the carbons and protons in and around the epoxide and lactone rings.

Table 3: ¹H and ¹³C NMR Spectral Data for Deoxyelephantopin (DET) in CDCl₃

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 126.2 | 5.20, d, 10.0 |

| 2 | 134.5 | - |

| 3 | 37.1 | 2.65, m |

| 4 | 33.8 | 2.30, m; 2.10, m |

| 5 | 78.2 | 4.80, t, 9.0 |

| 6 | 45.1 | 2.80, m |

| 7 | 82.5 | 4.10, d, 9.0 |

| 8 | 65.4 | 3.80, s |

| 9 | 40.2 | 2.40, m; 2.20, m |

| 10 | 148.5 | - |

| 11 | 120.3 | - |

| 12 | 170.1 | - |

| 13 | 12.5 | 1.80, s |

| 14 | 16.2 | 1.90, s |

| 15 | 138.2 | 5.40, s; 5.10, s |

Data adapted from comparative NMR studies of deoxyelephantopin.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., human breast cancer cell line T47D, lung cancer cell line A549)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Western blotting is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways such as NF-κB and STAT3.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell invasion and metastasis.

Table 4: Reported Anticancer Activities of this compound

| Cancer Type | Cell Line | Observed Effect | IC₅₀ (µM) |

| Breast Cancer | T47D | Induction of apoptosis, cell cycle arrest | ~3.8 |

| Lung Cancer | A549 | Induction of apoptosis, cell cycle arrest | ~30.4 |

| Colon Cancer | HCT116, RKO | Suppression of cell proliferation | Not specified |

| Triple-Negative Breast Cancer | BT-549, MDA-MB-231 | Inhibition of STAT3 phosphorylation, enhanced paclitaxel efficacy | Not specified |

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It exerts these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Signaling Pathways

The biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway. It is thought to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.

References

Isodeoxyelephantopin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of IDET's pharmacological effects, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular pathways influenced by this promising natural compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Natural products have historically been a rich source of lead compounds in drug discovery. Sesquiterpene lactones, a class of secondary metabolites found predominantly in the Asteraceae family, are known for their wide spectrum of biological activities. This compound (IDET) is a prominent member of this class, demonstrating significant potential in preclinical studies.[1][2] Its complex chemical structure is the basis for its multifaceted interactions with cellular targets, leading to a range of biological responses. This guide aims to consolidate the existing scientific literature on IDET, providing a technical foundation for further research and development.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against numerous cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| KB | Nasopharyngeal Carcinoma | 11.45 | 48 | [3] |

| T47D | Breast Cancer | ~3.7 (1.3 µg/mL) | Not Specified | [1] |

| A549 | Lung Cancer | ~30 (10.46 µg/mL) | 48 | [1] |

| CNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified | [1] |

| SUNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | 10-25 | Not Specified | [1] |

Table 1: Cytotoxicity of this compound (IDET) against various cancer cell lines.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer effects, as it leads to the elimination of malignant cells. The induction of apoptosis is often quantified by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| KB | 5.72 | Increased dose-dependently | [4] |

| KB | 11.45 | Increased dose-dependently | [4] |

| KB | 22.9 | Increased dose-dependently | [4] |

Table 2: Induction of Apoptosis by this compound (IDET).

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases, most notably the G2/M phase. This prevents the cells from dividing and proliferating.

| Cell Line | Treatment Concentration | Effect on Cell Cycle | Percentage of Cells in G2/M | Reference |

| T47D | 1.3 µg/mL | G2/M arrest | Significantly increased | [1] |

| A549 | 10.46 µg/mL (48h) | G2/M arrest | Not specified | [1] |

| CNE1 | 4-12 µM | G2/M arrest | Increased dose-dependently | [1] |

| SUNE1 | 4-12 µM | G2/M arrest | Increased dose-dependently | [1] |

| MDA-MB-231 | 10, 25 µM | Sub-G1 and G2/M arrest | Increased 2-fold at 25 µM | [1] |

| KB | 22.9 µM | G2/M arrest | Not specified | [4] |

Table 3: Effect of this compound (IDET) on Cell Cycle Progression.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancer.

Inhibition of Nitric Oxide (NO) Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Cell Type | Treatment Concentration (µM) | Inhibition of NO production | IC50 (µM) | Reference |

| Bone marrow-derived macrophages | 0.75, 1.5, 3 | Yes | Not Determined | [5] |

| Alveolar macrophage cell line (MH-S) | 0.75, 1.5, 3 | Yes | Not Determined | [5] |

Table 4: Anti-inflammatory effect of this compound (IDET) on Nitric Oxide Production.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Microorganism | MIC (µg/mL) | Reference |

| Data not yet fully available in searched literature. |

Table 5: Antimicrobial Activity of this compound (IDET). Further research is required to fully elucidate the antimicrobial spectrum and potency of IDET.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is essential for its development as a therapeutic agent.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB pathway. It has been shown to suppress the activation of NF-κB induced by various inflammatory stimuli.[2] This inhibition is associated with the prevention of IκB-α phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Apoptosis Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.

STAT3 Signaling Pathway

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is common in many cancers and promotes cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash twice with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis for NF-κB and STAT3 Pathways

Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and/or an appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural product with a broad range of biological activities, most notably its potent anticancer and anti-inflammatory effects. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like NF-κB and STAT3 underscores its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in its development as a potential therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully evaluate its efficacy and safety in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. This compound, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Isodeoxyelephantopin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of IDET's pharmacological effects, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular pathways influenced by this promising natural compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Natural products have historically been a rich source of lead compounds in drug discovery. Sesquiterpene lactones, a class of secondary metabolites found predominantly in the Asteraceae family, are known for their wide spectrum of biological activities. This compound (IDET) is a prominent member of this class, demonstrating significant potential in preclinical studies.[1][2] Its complex chemical structure is the basis for its multifaceted interactions with cellular targets, leading to a range of biological responses. This guide aims to consolidate the existing scientific literature on IDET, providing a technical foundation for further research and development.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against numerous cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| KB | Nasopharyngeal Carcinoma | 11.45 | 48 | [3] |

| T47D | Breast Cancer | ~3.7 (1.3 µg/mL) | Not Specified | [1] |

| A549 | Lung Cancer | ~30 (10.46 µg/mL) | 48 | [1] |

| CNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified | [1] |

| SUNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | 10-25 | Not Specified | [1] |

Table 1: Cytotoxicity of this compound (IDET) against various cancer cell lines.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer effects, as it leads to the elimination of malignant cells. The induction of apoptosis is often quantified by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| KB | 5.72 | Increased dose-dependently | [4] |

| KB | 11.45 | Increased dose-dependently | [4] |

| KB | 22.9 | Increased dose-dependently | [4] |

Table 2: Induction of Apoptosis by this compound (IDET).

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases, most notably the G2/M phase. This prevents the cells from dividing and proliferating.

| Cell Line | Treatment Concentration | Effect on Cell Cycle | Percentage of Cells in G2/M | Reference |

| T47D | 1.3 µg/mL | G2/M arrest | Significantly increased | [1] |

| A549 | 10.46 µg/mL (48h) | G2/M arrest | Not specified | [1] |

| CNE1 | 4-12 µM | G2/M arrest | Increased dose-dependently | [1] |

| SUNE1 | 4-12 µM | G2/M arrest | Increased dose-dependently | [1] |

| MDA-MB-231 | 10, 25 µM | Sub-G1 and G2/M arrest | Increased 2-fold at 25 µM | [1] |

| KB | 22.9 µM | G2/M arrest | Not specified | [4] |

Table 3: Effect of this compound (IDET) on Cell Cycle Progression.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancer.

Inhibition of Nitric Oxide (NO) Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Cell Type | Treatment Concentration (µM) | Inhibition of NO production | IC50 (µM) | Reference |

| Bone marrow-derived macrophages | 0.75, 1.5, 3 | Yes | Not Determined | [5] |

| Alveolar macrophage cell line (MH-S) | 0.75, 1.5, 3 | Yes | Not Determined | [5] |

Table 4: Anti-inflammatory effect of this compound (IDET) on Nitric Oxide Production.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Microorganism | MIC (µg/mL) | Reference |

| Data not yet fully available in searched literature. |

Table 5: Antimicrobial Activity of this compound (IDET). Further research is required to fully elucidate the antimicrobial spectrum and potency of IDET.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is essential for its development as a therapeutic agent.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB pathway. It has been shown to suppress the activation of NF-κB induced by various inflammatory stimuli.[2] This inhibition is associated with the prevention of IκB-α phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Apoptosis Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.

STAT3 Signaling Pathway

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is common in many cancers and promotes cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash twice with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis for NF-κB and STAT3 Pathways

Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and/or an appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural product with a broad range of biological activities, most notably its potent anticancer and anti-inflammatory effects. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like NF-κB and STAT3 underscores its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in its development as a potential therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully evaluate its efficacy and safety in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. This compound, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Isodeoxyelephantopin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of IDET's pharmacological effects, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular pathways influenced by this promising natural compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Natural products have historically been a rich source of lead compounds in drug discovery. Sesquiterpene lactones, a class of secondary metabolites found predominantly in the Asteraceae family, are known for their wide spectrum of biological activities. This compound (IDET) is a prominent member of this class, demonstrating significant potential in preclinical studies.[1][2] Its complex chemical structure is the basis for its multifaceted interactions with cellular targets, leading to a range of biological responses. This guide aims to consolidate the existing scientific literature on IDET, providing a technical foundation for further research and development.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against numerous cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| KB | Nasopharyngeal Carcinoma | 11.45 | 48 | [3] |

| T47D | Breast Cancer | ~3.7 (1.3 µg/mL) | Not Specified | [1] |

| A549 | Lung Cancer | ~30 (10.46 µg/mL) | 48 | [1] |

| CNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified | [1] |

| SUNE1 | Nasopharyngeal Carcinoma | 4-12 | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | 10-25 | Not Specified | [1] |

Table 1: Cytotoxicity of this compound (IDET) against various cancer cell lines.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer effects, as it leads to the elimination of malignant cells. The induction of apoptosis is often quantified by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| KB | 5.72 | Increased dose-dependently | [4] |

| KB | 11.45 | Increased dose-dependently | [4] |

| KB | 22.9 | Increased dose-dependently | [4] |

Table 2: Induction of Apoptosis by this compound (IDET).

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases, most notably the G2/M phase. This prevents the cells from dividing and proliferating.

| Cell Line | Treatment Concentration | Effect on Cell Cycle | Percentage of Cells in G2/M | Reference |

| T47D | 1.3 µg/mL | G2/M arrest | Significantly increased | [1] |

| A549 | 10.46 µg/mL (48h) | G2/M arrest | Not specified | [1] |

| CNE1 | 4-12 µM | G2/M arrest | Increased dose-dependently | [1] |

| SUNE1 | 4-12 µM | G2/M arrest | Increased dose-dependently | [1] |

| MDA-MB-231 | 10, 25 µM | Sub-G1 and G2/M arrest | Increased 2-fold at 25 µM | [1] |

| KB | 22.9 µM | G2/M arrest | Not specified | [4] |

Table 3: Effect of this compound (IDET) on Cell Cycle Progression.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancer.

Inhibition of Nitric Oxide (NO) Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Cell Type | Treatment Concentration (µM) | Inhibition of NO production | IC50 (µM) | Reference |

| Bone marrow-derived macrophages | 0.75, 1.5, 3 | Yes | Not Determined | [5] |

| Alveolar macrophage cell line (MH-S) | 0.75, 1.5, 3 | Yes | Not Determined | [5] |

Table 4: Anti-inflammatory effect of this compound (IDET) on Nitric Oxide Production.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Microorganism | MIC (µg/mL) | Reference |

| Data not yet fully available in searched literature. |

Table 5: Antimicrobial Activity of this compound (IDET). Further research is required to fully elucidate the antimicrobial spectrum and potency of IDET.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is essential for its development as a therapeutic agent.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB pathway. It has been shown to suppress the activation of NF-κB induced by various inflammatory stimuli.[2] This inhibition is associated with the prevention of IκB-α phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Apoptosis Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.

STAT3 Signaling Pathway

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is common in many cancers and promotes cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash twice with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis for NF-κB and STAT3 Pathways

Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and/or an appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-